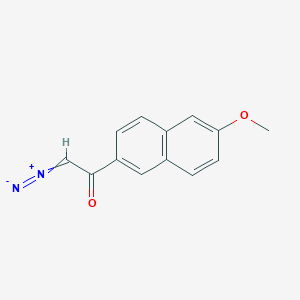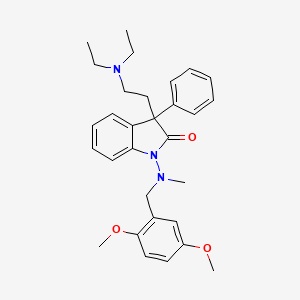
3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone is a complex organic compound with a unique structure that includes a diethylaminoethyl group, a dimethoxybenzyl group, and a phenyl-indolinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Indolinone Core: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Diethylaminoethyl Group: This step often involves nucleophilic substitution reactions.
Attachment of the Dimethoxybenzyl Group: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone can undergo various types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential for treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-(Diethylamino)ethyl)-1-((2,5-dimethoxybenzyl)methylamino)-3-phenyl-2-indolinone: shares structural similarities with other indolinone derivatives.
2,4-Diamino-6-(N-(2’,5’-dimethoxybenzyl)-N-methylamino)pyrido(2,3-d)pyrimidine: is another compound with a similar dimethoxybenzyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Eigenschaften
CAS-Nummer |
40714-44-1 |
|---|---|
Molekularformel |
C30H37N3O3 |
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
3-[2-(diethylamino)ethyl]-1-[(2,5-dimethoxyphenyl)methyl-methylamino]-3-phenylindol-2-one |
InChI |
InChI=1S/C30H37N3O3/c1-6-32(7-2)20-19-30(24-13-9-8-10-14-24)26-15-11-12-16-27(26)33(29(30)34)31(3)22-23-21-25(35-4)17-18-28(23)36-5/h8-18,21H,6-7,19-20,22H2,1-5H3 |
InChI-Schlüssel |
NIVDLXIOYYQMOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=C(C=CC(=C3)OC)OC)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






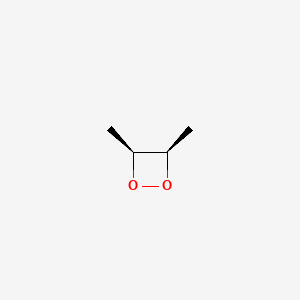
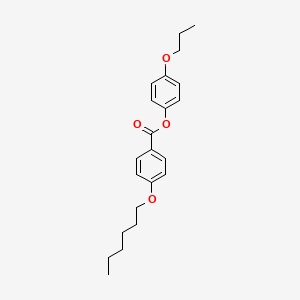

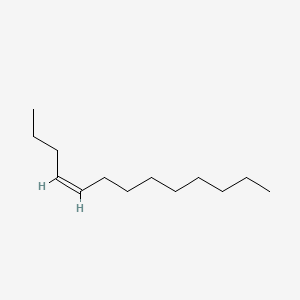

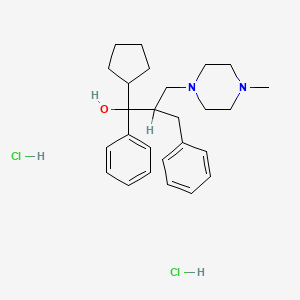
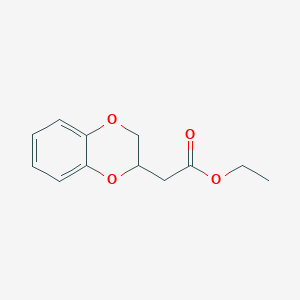

![Ethanone, 1-[3-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy]phenyl]-](/img/structure/B14651570.png)
